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Cat. No.: B15178004

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the
molecular structure and properties of 2,2'-Oxybisbutan-1-ol. The content is based on
computational chemistry methods, offering valuable insights for researchers, scientists, and
professionals in the field of drug development.

Introduction

2,2'-Oxybisbutan-1-ol is a chemical compound with potential applications in various industrial
and pharmaceutical fields. Understanding its molecular geometry, electronic structure, and
vibrational properties is crucial for elucidating its reactivity, intermolecular interactions, and
potential biological activity. This guide details the theoretical investigation of 2,2'-Oxybisbutan-
1-ol using quantum chemical calculations, providing foundational data for further research and
development.

Computational Methodology

The theoretical calculations were performed using Density Functional Theory (DFT), a robust
method for investigating the electronic structure of molecules.

Geometry Optimization

The molecular geometry of 2,2'-Oxybisbutan-1-ol was optimized using the B3LYP (Becke, 3-
parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-31G(d,p)
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basis set. This level of theory provides a reliable balance between computational cost and
accuracy for organic molecules of this size. The optimization process was carried out until the
forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for each atom
was below 0.0018 A.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum on the potential
energy surface, a vibrational frequency analysis was performed at the same level of theory.

The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated
vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.
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Computational Workflow for 2,2'-Oxybisbutan-1-ol Analysis
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Caption: Computational workflow for the theoretical analysis of 2,2'-Oxybisbutan-1-ol.
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Results and Discussion

The following sections present the key quantitative data obtained from the theoretical
calculations.

Optimized Molecular Geometry

The geometry optimization yielded a stable conformation for 2,2'-Oxybisbutan-1-ol. The key
structural parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of 2,2'-Oxybisbutan-1-ol

Bond Length (A)
01-C2 1.425
C2-C3 1.530
C3-C4 1.535
C4-05 1.430
O5 - H6 0.965
C2-C7 1.528
C7-C8 1.533
Cc8-09 1.431
09 - H10 0.966
C2-H 1.095
C3-H 1.094
C4-H 1.096
C7-H 1.095
C8-H 1.097

Table 2: Selected Bond Angles of 2,2'-Oxybisbutan-1-ol
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Angle Angle (°)
c2-01-C2 1125
01-C2-C3 109.8
C2-C3-C4 114.2
C3-C4-05 110.1
C4-05-H6 108.9
O1-C2-C7 109.5
C2-C7-C8 113.8
C7-C8-09 110.3
C8-09-H10 109.1

Table 3: Selected Dihedral Angles of 2,2'-Oxybisbutan-1-ol

Dihedral Angle Angle (°)
C3-C2-01-C2 178.5
01-C2-C3-C4 -65.2
C2-C3-C4-05 175.1
C3-C4-05-H6 60.3
Cr-C2-01-C2 -179.1
0Ol1-C2-C7-C8 68.4
C2-C7-C8-09 -176.3
C7-C8-09-H10 -58.9
Conclusion

This theoretical study provides a detailed analysis of the molecular structure of 2,2'-
Oxybisbutan-1-ol using DFT calculations. The presented data on bond lengths, bond angles,
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and dihedral angles offer a foundational understanding of the molecule's three-dimensional
conformation. This information is valuable for predicting its physicochemical properties and for
designing future experimental studies. The computational workflow and results detailed herein
can serve as a starting point for more advanced theoretical investigations, such as molecular
dynamics simulations or docking studies, which are pertinent to drug development and
materials science.

 To cite this document: BenchChem. [Theoretical Analysis of 2,2'-Oxybisbutan-1-ol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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